![molecular formula C20H23BrN2O2 B2906984 (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide CAS No. 302574-52-3](/img/structure/B2906984.png)
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide, also known as BMB, is a chemical compound that has been studied for its potential use in scientific research. BMB is a member of the enamide family of compounds, which are known for their unique chemical properties and potential therapeutic uses. In
科学的研究の応用
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has been studied for its potential use in a variety of scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has been studied for its potential use as a tool for studying the function of ion channels and receptors in the brain. (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has also been studied as a potential lead compound for the development of new drugs.
作用機序
The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of ion channels and receptors in cells. (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has been shown to inhibit the activity of voltage-gated calcium channels, which play a key role in the regulation of neurotransmitter release and neuronal excitability. (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has also been shown to inhibit the activity of nicotinic acetylcholine receptors, which are involved in a variety of physiological processes, including muscle contraction, cognition, and addiction.
Biochemical and Physiological Effects:
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has been shown to induce apoptosis, or programmed cell death. (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has also been shown to inhibit the migration and invasion of cancer cells. In neuronal cells, (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has been shown to modulate the activity of ion channels and receptors, which can affect synaptic transmission and neuronal excitability.
実験室実験の利点と制限
One advantage of using (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide in lab experiments is its high potency and selectivity for ion channels and receptors. This allows researchers to study the function of these proteins with a high degree of precision. However, one limitation of using (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide is its potential toxicity at high concentrations. Careful dosing and monitoring of cells and animals is necessary to ensure that the concentration of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide used in experiments is within a safe range.
将来の方向性
There are many potential future directions for the study of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide. One area of research could be the development of new drugs based on the structure of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide. Another area of research could be the use of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide as a tool for studying the function of ion channels and receptors in different cell types and tissues. Additionally, the potential use of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide in the treatment of neurological and psychiatric disorders could be explored further. Overall, the study of (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has the potential to lead to new insights into the function of ion channels and receptors, as well as the development of new therapies for a variety of diseases.
合成法
(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide can be synthesized using a variety of methods, including the palladium-catalyzed Suzuki-Miyaura coupling reaction. This method involves the coupling of a brominated aryl halide with a diethylamino-substituted arylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with a base to yield (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide. Other methods for synthesizing (2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide include the Heck reaction and the Sonogashira coupling reaction.
特性
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-4-23(5-2)17-10-8-16(9-11-17)22-20(24)13-7-15-6-12-19(25-3)18(21)14-15/h6-14H,4-5H2,1-3H3,(H,22,24)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGFHDOQGRTMGA-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

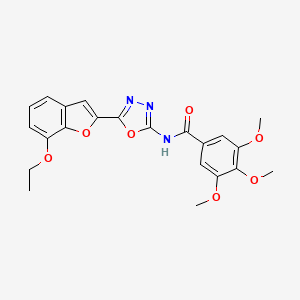
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2906903.png)
![N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2906907.png)
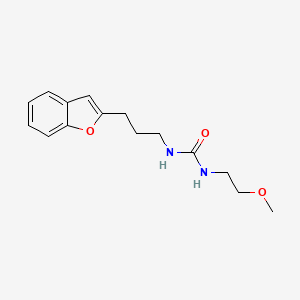
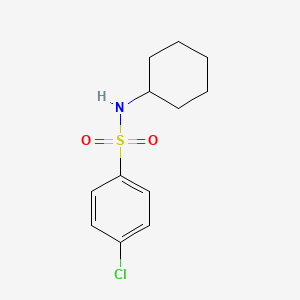


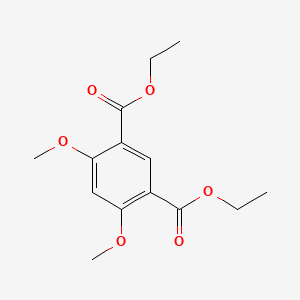
![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2906915.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2906919.png)
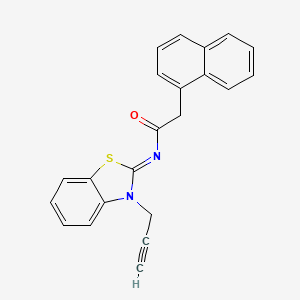
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxamide](/img/structure/B2906922.png)
![Tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2906923.png)
![8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2906924.png)